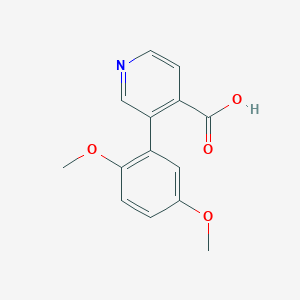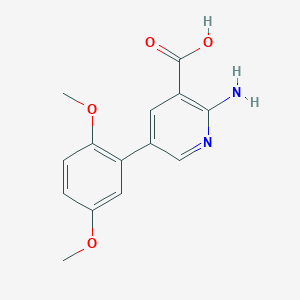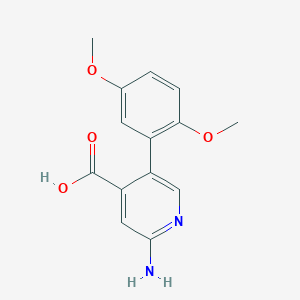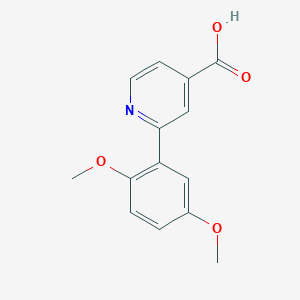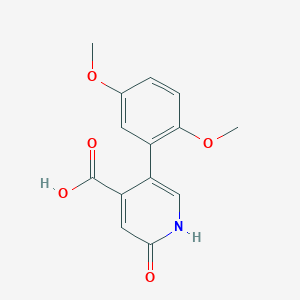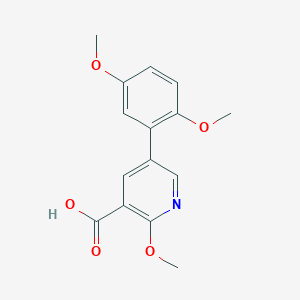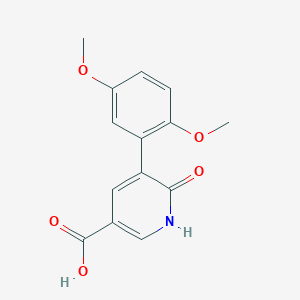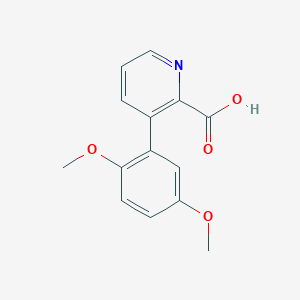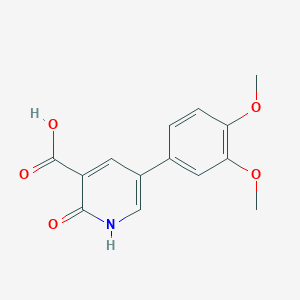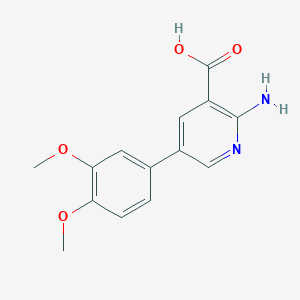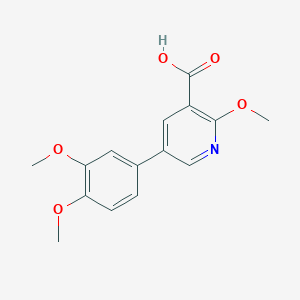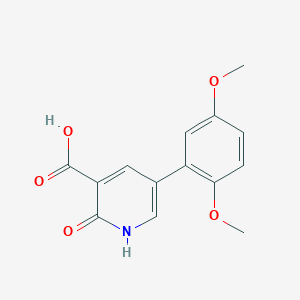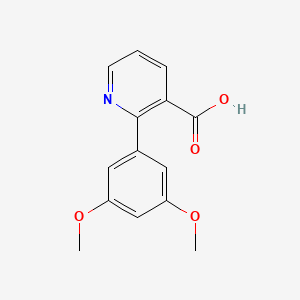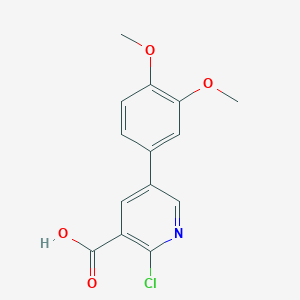
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid (2-Cl-5-DMPNA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of nicotinic acid, which is a form of vitamin B3. Nicotinic acid is known to have a wide range of physiological effects, including acting as a vasodilator and having anti-inflammatory and antioxidant properties. 2-Cl-5-DMPNA has been studied for its potential to act as an anti-inflammatory agent and as a tool for targeting certain cancer cells.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications. It has been studied for its potential to act as an anti-inflammatory agent and as a tool for targeting certain cancer cells. In particular, 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been studied for its potential to inhibit the growth of certain types of cancer cells, including prostate and lung cancer cells. It has also been studied for its potential to reduce inflammation in animal models of arthritis. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been studied for its potential to reduce the progression of atherosclerosis in animal models.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% is not completely understood. However, it is known that 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% is able to bind to certain receptors on the surface of cells. This binding activates certain pathways within the cell, leading to the desired effects. For example, 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been shown to activate the nuclear factor kappa-B (NF-κB) pathway, which is involved in inflammation and the growth of certain types of cancer cells.
Biochemical and Physiological Effects
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been studied for its potential to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the potential to inhibit the growth of certain types of cancer cells. Additionally, 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has been studied for its potential to reduce the progression of atherosclerosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive option for lab experiments. Additionally, it has been studied for its potential to have a wide range of physiological effects, making it a useful tool for studying various biological processes. However, one limitation is that the mechanism of action of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% is not completely understood, which can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several potential future directions for the study of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95%. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted to better understand the potential therapeutic applications of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95%. Additionally, further research could be conducted to explore the potential of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% to target other types of cancer cells. Finally, research could be conducted to explore the potential of 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% to be used in combination with other compounds for therapeutic applications.
Métodos De Síntesis
2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-5-methoxyphenylacetonitrile with 3,4-dimethoxyphenylacetic acid under basic conditions. This reaction yields the desired 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% product. Another method involves the reaction of 2-chloro-5-methoxyphenylacetonitrile with 3,4-dimethoxyphenylacetic acid in the presence of a palladium catalyst. This reaction yields the desired 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinic acid, 95% product in high yields.
Propiedades
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-11-4-3-8(6-12(11)20-2)9-5-10(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKDTXEIPJYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687848 |
Source


|
| Record name | 2-Chloro-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-41-7 |
Source


|
| Record name | 2-Chloro-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

